molecular formula C13H14N2O2 B5805550 N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5805550
M. Wt: 230.26 g/mol
InChI Key: APOOWTLLOPRIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-tumor agent. DMXAA was first identified in the early 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been shown to have a range of effects on tumor cells, including inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response to tumors.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood. It is believed that DMXAA induces TNF-α production in tumor-associated macrophages, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the immune system, leading to enhanced anti-tumor activity.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In addition to inducing TNF-α production, DMXAA has been shown to inhibit angiogenesis, induce apoptosis, and enhance the immune response to tumors. DMXAA has also been shown to increase the production of nitric oxide, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages as a research tool. It is a small molecule that can be easily synthesized, and its effects on tumor cells can be easily measured using standard assays. However, DMXAA has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMXAA has also been shown to have variable effects in different tumor models, which can make it difficult to interpret results.

Future Directions

There are several areas of future research that could be pursued with DMXAA. One area is the development of more effective formulations of DMXAA that have improved solubility and bioavailability. Another area is the identification of biomarkers that can predict which tumors are most likely to respond to DMXAA treatment. Finally, there is a need for further studies to elucidate the mechanism of action of DMXAA and to identify other potential targets for anti-tumor therapy.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetoacetate, followed by cyclization with hydroxylamine. Other methods involve the reaction of 2,3-dimethylphenylhydrazine with different carboxylic acids and their derivatives, such as ethyl chloroformate and acetic anhydride.

Scientific Research Applications

DMXAA has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, DMXAA has been shown to induce tumor regression in a range of tumor models, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in these models.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-4-6-11(10(8)3)14-13(16)12-7-9(2)17-15-12/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOOWTLLOPRIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

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